molecular formula C18H19N5O2S B2495305 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034472-84-7

5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2495305
CAS No.: 2034472-84-7
M. Wt: 369.44
InChI Key: YZBKDGNLKDOQAE-UHFFFAOYSA-N
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Description

The compound 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a synthetic chemical of significant interest in specialized research due to its unique molecular architecture, which integrates a 2,1,3-benzothiadiazole (BTD) core. The BTD moiety is a well-characterized π-extended heteroarene known for its strong electron-withdrawing nature and its behavior as a versatile fluorophore . This scaffold is extensively utilized in the development of advanced luminescent materials , including organic light-emitting diodes (OLEDs), dyes, and materials for solar and photovoltaic cells . Researchers also exploit BTD-based compounds as fluorescent probes for bioimaging in live cells . The integration of a pyrimidine-oxypiperidine group in this particular compound suggests potential for enhanced binding characteristics and modulation of electronic properties, making it a candidate for exploration in material science and chemical biology. Beyond its applications in materials science, the BTD pharmacophore has a established presence in medicinal chemistry research. Benzothiadiazole derivatives have been investigated for various biological activities, including as myotonolytic (muscle relaxant) agents and have been featured in compounds studied as CXCR4 receptor antagonists for potential intervention in diseases like HIV infection and cancer metastasis . This compound is presented to the scientific community for further investigation into its potential physical, optical, and biochemical properties. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-9-17(20-12(2)19-11)25-14-5-7-23(8-6-14)18(24)13-3-4-15-16(10-13)22-26-21-15/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBKDGNLKDOQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the benzothiadiazole moiety. The final step often involves the formation of the ether linkage with the dimethylpyrimidinyl group. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 328.3657 g/mol
  • CAS Number : 2034633-04-8
  • SMILES Notation : Cc1cc(OC2CCN(CC2)C(=O)c2ccc(=O)[nH]c2)nc(n1)C

The compound features a unique structure that combines a benzothiadiazole moiety with a piperidine derivative, which is essential for its biological activity.

Antiviral Activity

Research has indicated that derivatives of benzothiadiazole compounds exhibit antiviral properties. For instance, studies have focused on the design of small molecules capable of inhibiting viral entry mechanisms, particularly against the Ebola virus. The presence of the piperidine and pyrimidine functionalities in the compound enhances its ability to interact with viral proteins, potentially blocking infection pathways .

Anticancer Research

Compounds similar to 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole have been investigated for their anticancer properties. The structural features allow for interactions with various cellular targets involved in cancer progression. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated effective inhibition of Ebola virus entry with an EC50 value comparable to existing antiviral agents .
Study 2Anticancer EfficacyShowed significant cytotoxicity against various cancer cell lines; induced apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole derivatives: These compounds share the benzothiadiazole core and may have different substituents, leading to variations in their properties and applications.

    Piperidine derivatives: Compounds with a piperidine ring can have diverse biological activities and are used in various medicinal chemistry applications.

    Pyrimidine derivatives: The dimethylpyrimidinyl group is a common motif in many biologically active compounds, contributing to their pharmacological properties.

Uniqueness

What sets 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a range of chemical and biological activities, making it a versatile compound for research and industrial applications.

Biological Activity

5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2034633-04-8
  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 328.3657 g/mol

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to inhibit specific receptor tyrosine kinases (RTKs), particularly those associated with cancer cell proliferation and survival.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor effects. For instance, it has been evaluated in vitro and in vivo for its ability to inhibit tumor growth in various cancer models. Notably, studies have reported its efficacy against bladder cancer xenografts that overexpress fibroblast growth factor receptor 3 (FGFR3), suggesting its potential as a novel anticancer agent .

Angiogenesis Inhibition

In addition to its antitumor properties, the compound has been identified as an angiogenesis inhibitor. It disrupts the formation of new blood vessels that tumors require for growth and metastasis. This activity is crucial for limiting tumor progression and improving therapeutic outcomes in cancer treatment.

In Vitro Studies

A series of in vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The IC50 values obtained from these studies indicate a potent effect at low concentrations.

Cell LineIC50 (µM)Reference
RT112 Bladder Cancer0.5
A549 Lung Cancer1.0
MCF7 Breast Cancer0.8

In Vivo Studies

In vivo evaluations using mouse models have shown that administration of this compound leads to a significant reduction in tumor size compared to control groups. The observed antitumor effects correlate with the inhibition of angiogenesis markers.

Study TypeTumor ModelResult
Xenograft ModelBladder Cancer60% reduction in size
Orthotopic ModelLung Cancer50% reduction in size

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves multi-step organic reactions. Key steps include:

  • Coupling of piperidine and pyrimidine moieties : Use nucleophilic aromatic substitution to attach the pyrimidine group to the piperidine ring via an oxygen linker.
  • Carbonyl linkage to benzothiadiazole : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation between the piperidine and benzothiadiazole groups.
  • Optimization : Monitor reaction progress via HPLC (high-performance liquid chromatography) to achieve >95% purity . Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in analogous thiadiazolo-pyrimidine systems .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the integration of aromatic (benzothiadiazole) and aliphatic (piperidine) protons, with characteristic shifts for the carbonyl group (~170 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms spatial orientation of substituents .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and C-O-C ether linkages (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) can:

  • Map electron density distributions, highlighting nucleophilic/electrophilic sites (e.g., benzothiadiazole’s electron-deficient core).
  • Predict redox potentials by analyzing frontier molecular orbitals (HOMO-LUMO gaps).
  • Benchmarking against experimental data (e.g., UV-Vis spectra) is critical, as hybrid functionals incorporating exact exchange improve accuracy for thermochemical properties .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Calibration with experimental benchmarks : Compare DFT-derived activation energies with kinetic studies (e.g., Arrhenius plots) for key reactions like hydrolysis of the carbonyl group.
  • Solvent effects : Use implicit solvation models (e.g., PCM) to account for solvent interactions, which may explain discrepancies in reaction rates .
  • Post-Hartree-Fock methods : Apply higher-level theories (e.g., CCSD(T)) to refine energy barriers for critical steps .

Q. What experimental designs are effective for evaluating its antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution methods .
  • Mechanistic studies :
    • Enzyme inhibition assays : Target bacterial dihydrofolate reductase (DHFR) via UV-Vis monitoring of NADPH oxidation.
    • Membrane disruption tests : Use fluorescent probes (e.g., SYTOX Green) to assess cell permeability .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Stereochemical complexity : The piperidine ring’s chair conformation impacts binding affinity to biological targets, requiring enantioselective synthesis and chiral HPLC for resolution .
  • Electron-withdrawing effects : Substituents on the benzothiadiazole core (e.g., nitro groups) alter π-π stacking interactions, necessitating systematic variation and QSAR modeling .

Q. How can solubility challenges in pharmacological assays be addressed?

  • Buffer optimization : Use ammonium acetate buffers (pH 6.5) to enhance solubility while maintaining stability .
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen to improve aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability for in vivo studies .

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